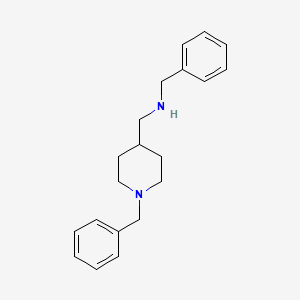

N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine

説明

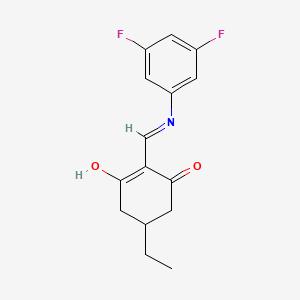

“N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine” is a chemical compound with the molecular formula C20H26N2 . It belongs to the class of organic compounds known as n-benzylpiperidines . This compound is typically in liquid form .

Molecular Structure Analysis

The InChI code for “N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine” is 1S/C13H20N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11,14H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine” has a molecular weight of 294.442. It is typically in liquid form and has a boiling point of 99-103C/0.3mb .科学的研究の応用

Antidepressant Potential

N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine derivatives have been explored for their potential as antidepressants. Studies have shown that certain derivatives, acting as serotonin 5-HT1A receptor-biased agonists, demonstrate robust antidepressant-like activity. For instance, a novel aryloxyethyl derivative stimulated ERK1/2 phosphorylation in the rat cortex, exhibiting potent and efficacious antidepressant-like effects in animal models (Sniecikowska et al., 2019).

Catalytic Poisoning in Chemical Synthesis

In the synthesis of benzylated substrates, certain benzylation reactions using N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine derivatives can inadvertently produce amines that act as catalyst poisons. This issue has been identified in thiourea-catalyzed glycosylations, highlighting the need for careful control of reaction conditions and product purification (Colgan et al., 2016).

Anticancer Properties

Some derivatives of N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine have been synthesized and tested for their cytotoxicity against various cancer cell lines. These compounds have shown significant activity, comparable to or better than traditional chemotherapy drugs in certain cases. The cytotoxic activity of these compounds appears to be influenced by the presence of halogen atoms in their structure (Ramazani et al., 2014).

Antimicrobial Activity

Derivatives of N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine have been evaluated for their antimicrobial properties. Studies have shown that certain derivatives exhibit a range of antibacterial and antifungal activities, suggesting potential for development into new antimicrobial agents (Visagaperumal et al., 2010).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-3-7-18(8-4-1)15-21-16-19-11-13-22(14-12-19)17-20-9-5-2-6-10-20/h1-10,19,21H,11-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAOYLIDWZWIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-(1-benzylpiperidin-4-yl)methanamine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide](/img/structure/B2365119.png)

![N-(3-fluoro-4-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2365122.png)

![N-Cyclopropyl-N-[(2-methylphenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2365123.png)

![3-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2365124.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide](/img/structure/B2365125.png)

![4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol](/img/structure/B2365129.png)

![N-(3,5-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2365137.png)